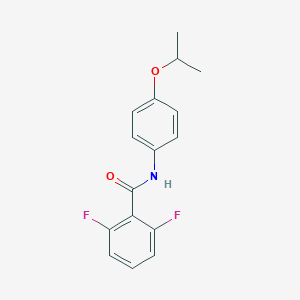![molecular formula C16H20N2O2 B267038 1-[(2,6-dimethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267038.png)
1-[(2,6-dimethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-dimethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole, commonly known as DMPT, is a chemical compound with various scientific research applications. It is a synthetic analog of the natural compound 1-methyl-1H-pyrrole-2-carboxylic acid, which is produced by marine bacteria.
Mechanism of Action
The exact mechanism of action of DMPT is not fully understood. However, it is believed to modulate the expression of certain genes involved in metabolic pathways, particularly those related to energy metabolism and protein synthesis. DMPT may also affect the secretion of various hormones, such as growth hormone and insulin-like growth factor.
Biochemical and Physiological Effects:
Studies have shown that DMPT supplementation can lead to increased growth rates, improved feed conversion efficiency, and reduced mortality in various animal species. Additionally, DMPT has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its stress-reducing effects.
Advantages and Limitations for Lab Experiments
DMPT has several advantages for use in animal research studies. It is stable and easy to administer, and its effects can be easily measured through growth and performance parameters. However, its use in lab experiments is limited by the lack of knowledge about its long-term effects and potential toxicity.
Future Directions
There are several potential future directions for research on DMPT. One area of interest is the development of more efficient synthesis methods to increase production and reduce costs. Additionally, further investigation is needed to fully understand the mechanism of action and potential long-term effects of DMPT supplementation. Finally, research on the use of DMPT in combination with other feed additives or drugs may lead to improved animal health and performance.
Synthesis Methods
DMPT can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenol with acetic anhydride, followed by cyclization with methyl ethyl ketone and hydrazine hydrate. The final product is obtained through purification and crystallization.
Scientific Research Applications
DMPT has been extensively studied for its potential use in animal feed additives. It is believed to enhance the growth and feed efficiency of various livestock species, including pigs, chickens, and fish. DMPT has also been investigated for its role in mitigating the negative effects of stress on animal health and performance.
properties
Product Name |
1-[(2,6-dimethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C16H20N2O2/c1-10-7-6-8-11(2)16(10)20-9-15(19)18-14(5)12(3)13(4)17-18/h6-8H,9H2,1-5H3 |
InChI Key |
FAAVVILFKPPDPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2C(=C(C(=N2)C)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2C(=C(C(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B266955.png)



![2-{[4-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B266959.png)
![2,6-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266962.png)





![2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266975.png)
![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)
![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)